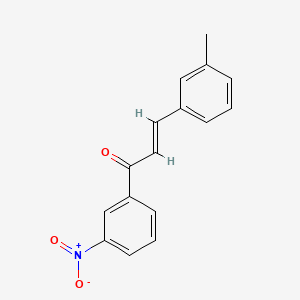
4-Morpholinecarboxamide, N-(2-aminoethyl)-, hydrochloride
概要
説明
“4-Morpholinecarboxamide, N-(2-aminoethyl)-, hydrochloride” is a chemical compound with the molecular formula C7H15N3O2 . It is also known by other names such as N-(2-Aminoethyl)-4-morpholinecarboxamide .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an average mass of 173.213 Da and a monoisotopic mass of 173.116425 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.25 . It is a solid at room temperature and should be stored in an inert atmosphere .科学的研究の応用
4-Morpholinecarboxamide, N-(2-aminoethyl)-, hydrochloride hydrochloride has various applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds, including peptides and amino acids. It is also used as a pH buffer in biochemical assays and as a stabilizer for enzymes and proteins. This compound hydrochloride has been used in the development of new drugs and drug delivery systems, and it has shown promising results in the treatment of various diseases, including cancer and neurodegenerative disorders.
作用機序
The mechanism of action of 4-Morpholinecarboxamide, N-(2-aminoethyl)-, hydrochloride hydrochloride is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and stabilizing them. It has been shown to inhibit the activity of metalloenzymes, such as matrix metalloproteinases, which play a role in various physiological processes, including tissue remodeling and wound healing. This compound hydrochloride has also been shown to modulate the activity of ion channels and receptors, indicating its potential as a therapeutic agent.
Biochemical and Physiological Effects
This compound hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, indicating its potential as an anticancer agent. This compound hydrochloride has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and amyloid-beta toxicity. It has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. This compound hydrochloride has also been shown to have cardioprotective effects, reducing myocardial ischemia-reperfusion injury.
実験室実験の利点と制限
4-Morpholinecarboxamide, N-(2-aminoethyl)-, hydrochloride hydrochloride has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is soluble in water, making it easy to prepare solutions of different concentrations. This compound hydrochloride is also relatively inexpensive, making it accessible to researchers with limited budgets. However, this compound hydrochloride has some limitations. It can be toxic at high concentrations, and its effects on different cell types and tissues are not fully understood. This compound hydrochloride can also interfere with the activity of other enzymes and proteins, making it necessary to carefully design experiments to avoid unwanted effects.
将来の方向性
4-Morpholinecarboxamide, N-(2-aminoethyl)-, hydrochloride hydrochloride has many potential future directions in scientific research. It has shown promising results in the treatment of cancer, neurodegenerative disorders, and cardiovascular diseases, and further studies are needed to explore its full potential. This compound hydrochloride can also be used in the development of new drugs and drug delivery systems, and its applications in the field of materials science are yet to be fully explored. This compound hydrochloride can also be used as a tool for studying metalloenzymes, ion channels, and receptors, providing insights into their structure and function. Overall, this compound hydrochloride is a versatile compound with many potential applications in scientific research.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
N-(2-aminoethyl)morpholine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.ClH/c8-1-2-9-7(11)10-3-5-12-6-4-10;/h1-6,8H2,(H,9,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHMRVSCIXUNHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88017-03-2 | |
| Record name | N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




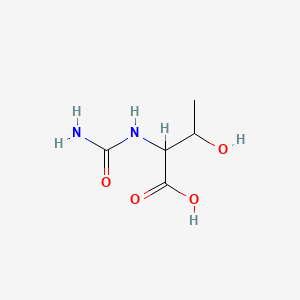

![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B3162675.png)

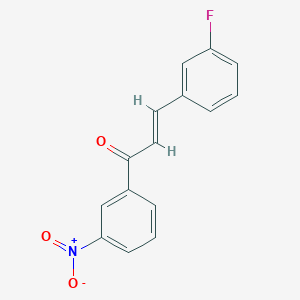
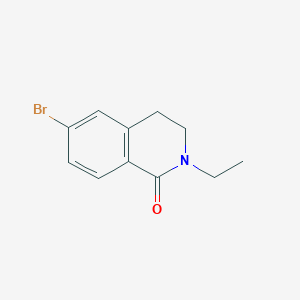
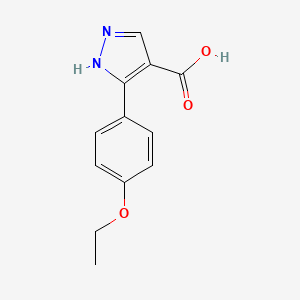
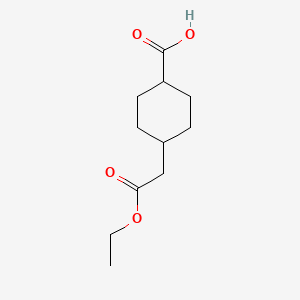

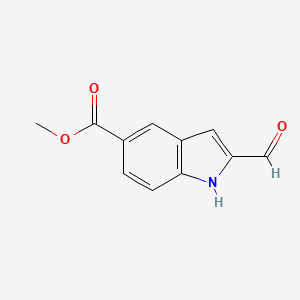
![{6-Methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B3162732.png)
![3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole](/img/structure/B3162736.png)
